5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE
Overview
Description
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE is an organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with dimethylamine to yield 2-methylbenzamide.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via the reaction of 2-methylbenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving the benzamide derivative and furan-2-carbaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for the synthesis of various value-added products.
2,5-Furandicarboxylic Acid (FDCA): A furan derivative used as a monomer for the production of bioplastics.
Furfural: A furan derivative used as a precursor for the synthesis of various chemicals and materials.
Uniqueness
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE is unique due to its combination of a benzamide core with a dimethylsulfamoyl group and a furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other furan derivatives.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-6-7-13(22(19,20)17(2)3)9-14(11)15(18)16-10-12-5-4-8-21-12/h4-9H,10H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBYLKJNHFXVQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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